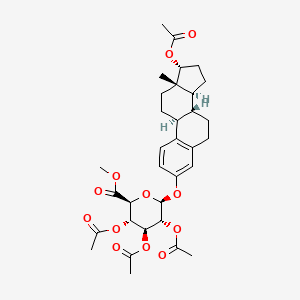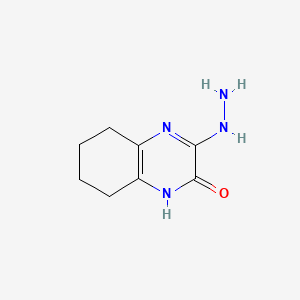![molecular formula C8H8N4 B583736 2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene CAS No. 150100-72-4](/img/structure/B583736.png)
2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a unique fusion of pyrazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to achieve large-scale production.
Análisis De Reacciones Químicas
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including enzyme inhibition and antimicrobial properties.
The uniqueness of 1H,6H-Pyrazolo[1’,2’:1,2]pyrazolo[3,4-d]pyridazine lies in its distinct structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Número CAS |
150100-72-4 |
|---|---|
Fórmula molecular |
C8H8N4 |
Peso molecular |
160.18 |
Nombre IUPAC |
4,9-dihydropyrazolo[5,6]pyrazolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N4/c1-2-11-6-7-4-9-10-5-8(7)12(11)3-1/h1-2,5-6H,3-4H2 |
Clave InChI |
WRVOSZRVTGOAFW-UHFFFAOYSA-N |
SMILES |
C1C=CN2N1C3=CN=NCC3=C2 |
Sinónimos |
1H,6H-Pyrazolo[1,2:1,2]pyrazolo[3,4-d]pyridazine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



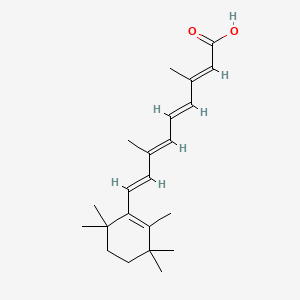
![L-[1-13C]Fucose](/img/structure/B583657.png)
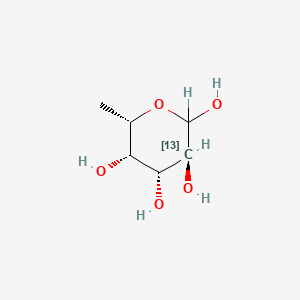

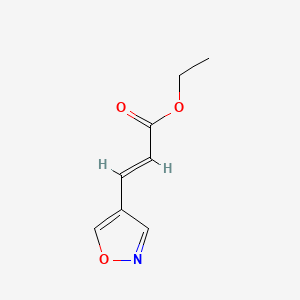

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)
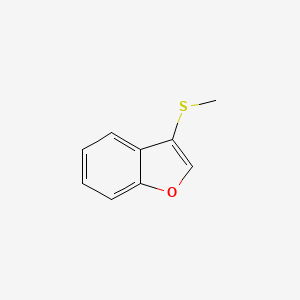
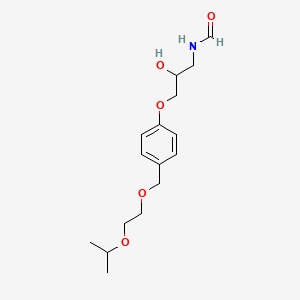
![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)
